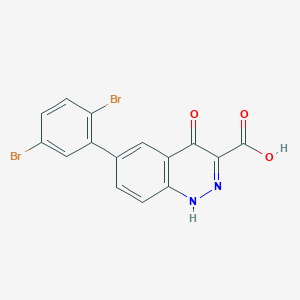
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a complex organic compound that belongs to the cinnoline family. This compound is characterized by the presence of a dibromophenyl group, a cinnoline core, and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cinnoline Core: The cinnoline core is formed through a cyclization reaction, often involving the condensation of an appropriate hydrazine derivative with a diketone or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atoms or other functional groups.
Substitution: The bromine atoms in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while substitution reactions can introduce a wide variety of functional groups into the phenyl ring.
Applications De Recherche Scientifique
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but common pathways include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a disruption of metabolic processes.
DNA Interaction: It may interact with DNA, leading to changes in gene expression or DNA damage.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-(2,5-Difluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-(2,5-Diiodophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Comparison
Compared to similar compounds, 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with biological targets and different reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C15H8Br2N2O3 |
|---|---|
Poids moléculaire |
424.04 g/mol |
Nom IUPAC |
6-(2,5-dibromophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-8-2-3-11(17)9(6-8)7-1-4-12-10(5-7)14(20)13(15(21)22)19-18-12/h1-6H,(H,18,20)(H,21,22) |
Clé InChI |
YHRFNDRYFKRJBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Br)Br)C(=O)C(=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


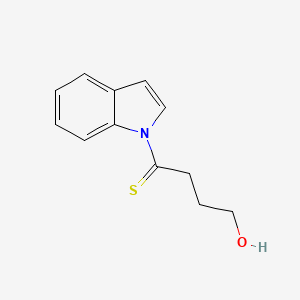
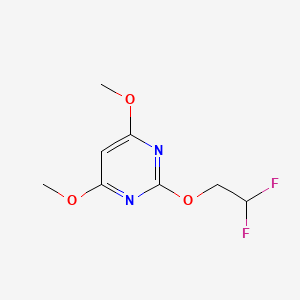

![Imidazo[1,2-a]pyrazine-6-thiol](/img/structure/B13096915.png)
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
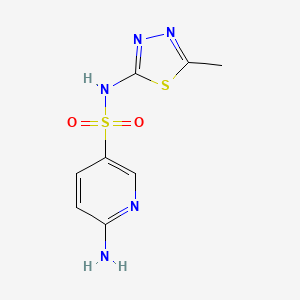
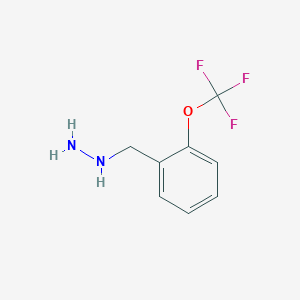


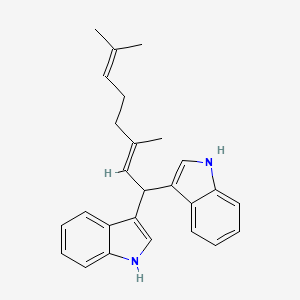
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
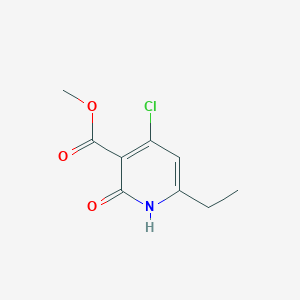
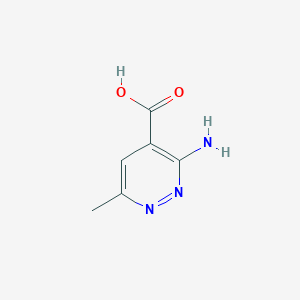
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
